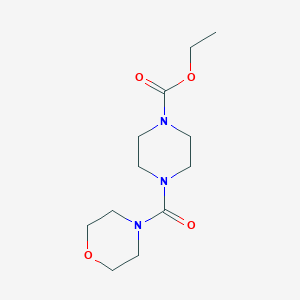

ETHYL 4-(MORPHOLINOCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE

Description

ETHYL 4-(MORPHOLINOCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a piperazine derivative featuring a morpholine carbonyl group and an ethyl ester moiety.

Properties

IUPAC Name |

ethyl 4-(morpholine-4-carbonyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O4/c1-2-19-12(17)15-5-3-13(4-6-15)11(16)14-7-9-18-10-8-14/h2-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAORXLLYQCDIFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(MORPHOLINOCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of ethyl 4-chlorotetrahydro-1(2H)-pyrazinecarboxylate with morpholine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(MORPHOLINOCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ester or morpholinocarbonyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: The major product is often the corresponding carboxylic acid.

Reduction: The major product is typically the corresponding alcohol.

Substitution: The products depend on the nucleophile used; for example, using an amine can yield an amide derivative.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 4-(morpholinocarbonyl)tetrahydro-1(2H)-pyrazinecarboxylate is characterized by its unique structure, which includes a tetrahydropyridine ring fused with a pyrazine moiety. The morpholino group contributes to its solubility and biological activity. The compound's molecular formula is C12H16N2O3, with a molecular weight of 232.27 g/mol.

Antitumor Activity

Research indicates that this compound exhibits promising antitumor properties. Studies have shown that it can inhibit cell proliferation in various cancer cell lines, suggesting potential as a chemotherapeutic agent .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its efficacy in inhibiting bacterial growth makes it a candidate for developing new antibiotics .

Neuroprotective Effects

Preliminary studies suggest neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The morpholino group may contribute to its ability to cross the blood-brain barrier .

Antitumor Research

In a study published in Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines, including breast and lung cancer cells. Results showed IC50 values indicating significant inhibition of cell growth at micromolar concentrations .

Antimicrobial Efficacy

A recent investigation into the antimicrobial properties revealed that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The study highlighted its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism by which ETHYL 4-(MORPHOLINOCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE exerts its effects is often related to its ability to interact with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The morpholinocarbonyl group can enhance binding affinity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Key Observations :

- Ester Groups : Ethyl esters (target compound, ) are more labile in vivo than tert-butyl esters (), which are bulkier and slower to hydrolyze.

- Substituents: Morpholinocarbonyl (target) offers polar interactions, while cyanophenyl () or aminophenyl () groups enable diverse reactivity (e.g., cross-coupling or bioconjugation).

Physicochemical Properties

Key Observations :

- Morpholine-containing compounds (target) are expected to have higher solubility in polar solvents compared to tert-butyl or benzyl esters .

- Chlorinated or brominated analogs (e.g., ) require careful handling due to halogen-related hazards.

Pharmacological and Toxicological Profiles

- Target Compound : The morpholine group may enhance blood-brain barrier penetration, making it relevant for CNS-targeted drugs. Ethyl ester hydrolysis could release active carboxylic acid metabolites.

- tert-Butyl Analogs : Used as protective intermediates (e.g., in kinase inhibitors) due to steric protection of amines .

- Aminophenyl Derivatives: Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate () may serve as a precursor for antimalarials or antipsychotics, leveraging the aromatic amine for target binding.

Biological Activity

ETHYL 4-(MORPHOLINOCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of ethyl 4-chlorotetrahydro-1(2H)-pyrazinecarboxylate with morpholine in the presence of a base like triethylamine, using dichloromethane as a solvent at room temperature. The product is purified through recrystallization or column chromatography.

Chemical Reactions

The compound can undergo various chemical reactions, including:

- Oxidation : Using potassium permanganate or hydrogen peroxide.

- Reduction : Achieved with lithium aluminum hydride.

- Substitution : Nucleophilic substitution at the ester or morpholinocarbonyl groups.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity, making it a candidate for further investigation in drug development aimed at treating infections. Its mechanism may involve inhibiting specific enzymes crucial for microbial survival.

Anticancer Potential

Preliminary investigations suggest that the compound may have anticancer properties. In vitro studies have evaluated its effects on human cancer cell lines such as MCF-7 (breast cancer) and K-562 (chronic myeloid leukemia). However, results indicated that while some derivatives showed promise, this compound itself did not exhibit significant cytotoxicity within the tested concentration range .

The biological activity of this compound is thought to be related to its ability to interact with molecular targets, particularly enzymes. The morpholinocarbonyl group enhances binding affinity through hydrogen bonding and hydrophobic interactions, potentially inhibiting enzyme activity by obstructing substrate access to the active site.

Comparison with Similar Compounds

A comparative analysis reveals that other compounds with similar structures may exhibit different biological profiles:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| ETHYL 4-(MORPHOLINOCARBONYL)PYRAZINECARBOXYLATE | Lacks tetrahydro ring | Lower flexibility |

| ETHYL 4-(PIPERIDINOCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE | Contains piperidine ring | Altered chemical properties |

This compound is unique due to its combination of tetrahydropyrazine and morpholinocarbonyl groups, which may confer specific reactivity and biological activity.

Case Studies and Research Findings

Recent studies have focused on the potential use of this compound in drug design. For instance, molecular docking studies have been conducted to evaluate its interaction with various protein targets associated with cancer and microbial infections. While some derivatives have shown promising binding affinities, further optimization is needed to enhance their efficacy and selectivity against specific targets .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing ethyl 4-(morpholinocarbonyl)tetrahydro-1(2H)-pyrazinecarboxylate and related piperazine derivatives?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the functionalization of the piperazine core. A common approach includes:

Coupling Reactions : Introducing the morpholine carbonyl group via amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) under anhydrous conditions .

Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect reactive amines during synthesis, followed by acidic deprotection (e.g., TFA) .

Solvent Selection : Polar aprotic solvents like DMF or dichloromethane are preferred for optimal reactivity .

- Key Considerations : Monitor reaction progress via TLC or LC-MS to ensure intermediate purity.

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

- Methodological Answer : Structural validation employs:

- NMR Spectroscopy : H and C NMR to verify substituent positions and stereochemistry. For example, the morpholine carbonyl signal appears at ~165-170 ppm in C NMR .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]+ for C₁₄H₂₃N₃O₄: 322.1763) .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-N stretch) validate functional groups .

Advanced Research Questions

Q. How can researchers optimize synthetic yields when scaling up production of this compound?

- Methodological Answer : Yield optimization strategies include:

- Catalyst Screening : Test palladium or copper catalysts for coupling steps to enhance efficiency .

- Temperature Control : Maintain strict thermal regimes (e.g., 0–5°C for sensitive steps) to minimize side reactions .

- Purification : Use flash chromatography with gradients (e.g., 10–50% ethyl acetate/hexane) or preparative HPLC for high-purity isolates .

- Data Table : Yield comparison under varying conditions (hypothetical data):

| Catalyst | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|

| EDC/HOBt | 25 | DMF | 65 |

| DCC/DMAP | 0 | CH₂Cl₂ | 72 |

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for this compound?

- Methodological Answer : Discrepancies may arise from solvent effects, tautomerism, or impurities. Mitigation involves:

- Solvent Standardization : Use deuterated solvents consistently (e.g., DMSO-d₆ vs. CDCl₃) .

- 2D NMR Techniques : HSQC and COSY to assign ambiguous peaks .

- Crystallography : Single-crystal X-ray diffraction for unambiguous structural confirmation .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in pharmacological contexts?

- Methodological Answer : SAR studies require:

- Analog Synthesis : Modify the morpholine or piperazine moieties (e.g., replace morpholine with piperidine) and assess bioactivity changes .

- In Vitro Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays .

- Data Table : Hypothetical SAR for analogs (IC₅₀ values):

| R Group | Target Enzyme IC₅₀ (nM) |

|---|---|

| Morpholine | 12.3 ± 1.2 |

| Piperidine | 48.7 ± 3.5 |

Synthetic and Analytical Challenges

Q. What are common pitfalls in the purification of this compound?

- Methodological Answer : Challenges include:

- Hydroscopicity : Use anhydrous Na₂SO₄ or molecular sieves during workup to prevent hydrolysis .

- Column Degradation : Avoid silica gel with basic modifiers; switch to reverse-phase C18 columns for polar intermediates .

Q. How can computational methods aid in predicting the reactivity of this compound?

- Methodological Answer : DFT calculations (e.g., Gaussian 09) model:

- Electrophilicity : Predict sites prone to nucleophilic attack (e.g., carbonyl carbons) .

- Conformational Analysis : Identify low-energy conformers to guide crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.